![molecular formula C12H16ClN3O B1477244 7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane CAS No. 2098090-92-5](/img/structure/B1477244.png)
7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane
Overview
Description
7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane is a spirocyclic compound featuring a 2-oxa-7-azaspiro[3.5]nonane core fused to a 6-chloro-2-methylpyrimidin-4-yl substituent. The spirocyclic system comprises a six-membered nitrogen-containing ring and a four-membered oxygen-containing ring, creating a rigid, three-dimensional structure.
Biological Activity
The compound 7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane is a member of the spirocyclic compounds, which have garnered attention due to their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a spirocyclic structure that contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Weight | 241.71 g/mol |
CAS Number | 302964-08-5 |
Melting Point | Not available |
Solubility | Soluble in DMSO |
Pharmacological Effects
Research indicates that compounds within the spirocyclic class exhibit various pharmacological activities, including:
- GPR119 Agonism : A study identified related compounds as potent agonists of GPR119, a receptor involved in glucose metabolism and insulin secretion. The optimization of structural components led to favorable pharmacokinetic profiles and glucose-lowering effects in diabetic models .
- Antimicrobial Activity : Compounds similar to this compound have shown moderate antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria .
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating a need for further investigation into its anticancer properties.
Case Studies
- GPR119 Agonist Study : In a study focused on the design and synthesis of GPR119 agonists, the compound exhibited significant glucose-lowering effects in Sprague-Dawley rats. This suggests a promising role in managing type 2 diabetes .
- Antimicrobial Testing : A series of thiazolopyridine derivatives were tested for their antimicrobial efficacy, with some showing inhibition against pathogens like Pseudomonas aeruginosa and Escherichia coli. These results highlight the potential for developing new antimicrobial agents based on the spirocyclic framework .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding interactions of this compound with various biological targets. These studies revealed key interactions with active sites of enzymes such as DNA gyrase, which is critical for bacterial DNA replication. The binding energies calculated suggest that these compounds could serve as effective inhibitors against bacterial strains resistant to conventional antibiotics .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 7-(6-chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane?
- Methodology : The synthesis typically involves coupling a pyrimidine precursor (e.g., 6-chloro-2-methylpyrimidin-4-amine) with a preformed spirocyclic scaffold. For example, the 2-oxa-7-azaspiro[3.5]nonane core can be synthesized via cyclization reactions using nitroaromatic intermediates, followed by reduction (e.g., iron/NHCl in ethanol/water) to remove protecting groups . Key steps include optimizing reaction conditions (solvent, temperature, catalyst) to avoid side products like over-reduced or dimerized species.
Q. How can the structure of this compound be validated after synthesis?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to confirm the spirocyclic structure and pyrimidine substitution pattern.
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of the spirocyclic geometry and substituent positions .
- HPLC : Purity assessment (>95%) under optimized gradient conditions using reverse-phase columns .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodology :
- Receptor Binding Assays : Radioligand competition assays (e.g., H-DTG for Sigma-1 receptors) to determine Ki values. For example, spirocyclic derivatives with similar scaffolds exhibit Ki values in the nM range for Sigma-1 receptors (e.g., 2.7–165 nM) .
- Functional Profiling : Measure intrinsic activity (agonist/antagonist) using calcium flux or cAMP assays in transfected cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s Sigma-1 receptor affinity?
- Methodology :
- Scaffold Variation : Compare 2-oxa-7-azaspiro[3.5]nonane with related scaffolds (e.g., diazabicyclo[4.3.0]nonane). For instance, 2,7-diazaspiro[3.5]nonane derivatives show higher Sigma-1 affinity than bicyclic analogs due to improved hydrogen bonding with Glu172 .
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl, CF) on the pyrimidine ring to enhance lipophilicity and receptor interactions.
- Molecular Docking : Use software like AutoDock to model interactions with the Sigma-1 receptor’s binding pocket and validate via mutagenesis studies .
Q. How should contradictory data between in vitro binding and in vivo efficacy be resolved?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma/tissue exposure, metabolic stability (e.g., liver microsomes), and blood-brain barrier permeability. Poor in vivo efficacy despite high in vitro affinity may result from rapid clearance or poor bioavailability .
- Dose-Response Refinement : Test higher doses (e.g., 20–40 mg/kg in mice) and compare with positive controls (e.g., BD-1063). Use selective agonists (e.g., PRE-084) to confirm Sigma-1 receptor dependency in behavioral assays .
Q. What computational approaches predict off-target effects or toxicity?
- Methodology :
- Pharmacophore Modeling : Identify structural motifs that may interact with hERG channels or cytochrome P450 enzymes.
- ADMET Prediction : Tools like SwissADME or ProTox-II assess absorption, distribution, and hepatotoxicity risks .
Q. How can in vivo antiallodynic effects be mechanistically validated?
- Methodology :
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
7-(4-Methylbenzenesulfonyl)-2-oxa-7-azaspiro[3.5]nonane
- Core Structure: Identical 2-oxa-7-azaspiro[3.5]nonane core.
- Substituent : 4-Methylbenzenesulfonyl group.
- Properties :
- Applications : Used in drug discovery for NQO1-targeting agents .
2-Oxa-7-azaspiro[3.5]nonane Oxalate Salt
- Core Structure : Same spirocyclic core.
- Substituent : Oxalate counterion.
- Properties: High solubility in polar solvents (e.g., water, methanol). Melting point: 208°C; molecular formula C16H28N2O6 . Often serves as a synthetic intermediate for further functionalization .
7-Tosyl-1,7-diazaspiro[3.5]nonane Hemioxalate
- Core Structure: 1,7-Diazaspiro[3.5]nonane (two nitrogen atoms).
- Substituent : Tosyl (p-toluenesulfonyl) group.
- Properties :
Functional Analogues with Modified Cores
2,7-Diazaspiro[3.5]nonane Derivatives
- Core Structure: 2,7-Diazaspiro[3.5]nonane (replaces oxa with aza).
- Substituent: Varied (e.g., chromenothiazolone, sigma receptor ligands).
- Properties :
- Comparison : The oxa-aza system in the target compound offers better metabolic stability compared to diaza analogues .
Spirocyclic Oxetanes (e.g., 2-Oxa-6-azaspiro[3.3]heptane)
- Core Structure : Smaller spiro systems (e.g., 3.3 or 3.4 ring sizes).
- Substituent : Benzo[d][1,3]dioxol-5-ylmethyl or acetylated groups.
- Properties: Reduced steric hindrance but lower conformational rigidity. Used in benzimidazolequinone synthesis for anticancer applications .
Physicochemical and Pharmacological Comparisons
Key Properties
Preparation Methods
Core Synthetic Strategy Overview
The synthesis of 7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane generally involves two key components:
- Construction or procurement of the 2-oxa-7-azaspiro[3.5]nonane scaffold.
- Functionalization of this scaffold with the 6-chloro-2-methylpyrimidin-4-yl substituent.
The synthetic challenge lies in the selective formation of the spirocyclic ring system and the subsequent coupling with the chloromethyl-substituted pyrimidine derivative.
Preparation of 2-oxa-7-azaspiro[3.5]nonane Scaffold
Synthetic Routes to 2-oxa-7-azaspiro[3.5]nonane
According to PubChem data and related literature, 2-oxa-7-azaspiro[3.5]nonane (CAS 194157-10-3) is synthesized via intramolecular cyclization reactions involving nitrogen and oxygen nucleophiles to form the spirocyclic ring system.
- Cyclization of amino alcohol precursors: Starting from amino alcohols containing appropriate chain lengths, intramolecular nucleophilic substitution under basic or acidic conditions leads to the formation of the spirocyclic ether-amine ring.
- Ring-closing reactions: Employing halogenated precursors or epoxides that react with amines to close the spiro ring.
Representative Reaction Conditions
Step | Reagents/Conditions | Outcome |
---|---|---|
1 | Amino alcohol precursor | Intermediate linear compound |
2 | Base (e.g., NaH, K2CO3) or acid catalyst | Intramolecular cyclization to form spiro ring |
3 | Purification (chromatography, distillation) | Isolated 2-oxa-7-azaspiro[3.5]nonane |
Functionalization with 6-Chloro-2-methylpyrimidin-4-yl Moiety
Preparation of 6-Chloro-2-methylpyrimidin-4-yl Derivative
The pyrimidine fragment, specifically 6-chloro-2-methylpyrimidin-4-yl, is typically prepared via chlorination and methylation of pyrimidine derivatives, or purchased commercially due to its availability.
Coupling Strategies
The key step involves nucleophilic substitution or cross-coupling of the spirocyclic amine with the pyrimidine moiety.
- Nucleophilic aromatic substitution (SNAr): The nitrogen atom of the spiro ring acts as a nucleophile attacking the 4-position of 6-chloro-2-methylpyrimidine, displacing a leaving group if present.
- Alkylation or reductive amination: If the pyrimidine is functionalized with a suitable leaving group (e.g., halide), it can be coupled with the spiro amine under basic conditions.
Typical Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
1 | 2-oxa-7-azaspiro[3.5]nonane + 6-chloro-2-methylpyrimidin-4-yl chloride | 60-85 | Solvent: DMF or DMSO; base: K2CO3 or NaH |
2 | Heating (50-100°C) for several hours | Reaction monitored by TLC or HPLC | |
3 | Work-up and purification | Purification by column chromatography |
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Spectroscopic confirmation: The final compound is typically characterized by NMR (1H, 13C), IR, and mass spectrometry to confirm the presence of the spiro ring and pyrimidine substitution.
- Purity assessment: HPLC or GC methods are used to ensure high purity (>95%) of the synthesized compound.
- Reaction optimization: Studies show that solvent choice and base strength critically affect the coupling efficiency and selectivity.
Properties
IUPAC Name |
7-(6-chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9-14-10(13)6-11(15-9)16-4-2-12(3-5-16)7-17-8-12/h6H,2-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUNPGWORXIYMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC3(CC2)COC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.